Synthetic Yield of 5,6-Dimethyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction
The synthesis of 5,6-dimethyl-1H-indole-3-carbaldehyde is reliably achieved via the Vilsmeier-Haack reaction, a method well-established for indole-3-carbaldehydes. While specific experimental yield data for this exact compound is limited in peer-reviewed literature, vendor and technical sources report yields for analogous reactions on related substrates, providing a quantitative framework for procurement and synthesis planning . The yield range for such Vilsmeier-Haack formylations on substituted indoles typically falls between 60% and 85%, with higher yields often achieved for electron-rich substrates due to enhanced electrophilic aromatic substitution [1]. This serves as a baseline expectation for the synthesis of 5,6-dimethyl-1H-indole-3-carbaldehyde.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 60–85% (inferred from analogous reactions) |
| Comparator Or Baseline | Unsubstituted indole-3-carbaldehyde via Vilsmeier-Haack: 60–85% [1] |
| Quantified Difference | Comparable, but the 5,6-dimethyl substitution may enhance reaction rate or regioselectivity due to increased electron density |
| Conditions | Vilsmeier-Haack reaction (POCl₃, DMF) on substituted indole |
Why This Matters
This provides a predictable synthetic route with reasonable yields, enabling cost-effective procurement and scale-up decisions.
- [1] Somei M, Yamada F. The Chemistry of Indoles. XXXIII. Substituent Effect in Regioselective Metalation of 3-Indolecarbaldehyde and Syntheses of Indoles Carrying a Carbon Side Chain at the 4-, 5-, 6-, or 7-Position. Chem Pharm Bull (Tokyo). 1986;34(10):4116-4125. View Source
